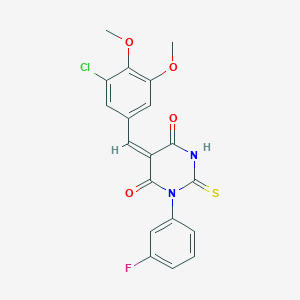
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as L-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
作用机制
The mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it has been suggested that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may inhibit the activity of certain enzymes involved in cancer cell growth and survival. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell growth and induce apoptosis. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a potential candidate for cancer therapy. However, one limitation is that the mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
未来方向
For research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include exploring its potential therapeutic applications in vivo, investigating its mechanism of action, and examining its potential interactions with other drugs. Additionally, further studies may be needed to determine the optimal dosage and administration of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione for its potential therapeutic applications.
In conclusion, (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has been studied for its potential therapeutic applications, including its anti-cancer properties. The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may lead to the development of new cancer therapies and other therapeutic applications.
合成方法
The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, including the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiourea to form (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Other methods have also been explored, including the use of microwave irradiation and the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with thiourea and 3-fluorobenzylamine in the presence of potassium carbonate.
科学研究应用
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications, including its anti-cancer properties. In vitro studies have shown that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C19H14ClFN2O4S |
|---|---|
分子量 |
420.8 g/mol |
IUPAC 名称 |
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14ClFN2O4S/c1-26-15-8-10(7-14(20)16(15)27-2)6-13-17(24)22-19(28)23(18(13)25)12-5-3-4-11(21)9-12/h3-9H,1-2H3,(H,22,24,28)/b13-6+ |
InChI 键 |
OLGACXGFLDOYPL-AWNIVKPZSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)
![methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286159.png)
![methyl [(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286161.png)